What is the chemical structure of N,N,1-Trimethyl-3,3-diphenylallylamine
What is the chemical structure of N,N,1-Trimethyl-3,3-diphenylallylamine
An In-depth Technical Guide to N,N,1-Trimethyl-3,3-diphenylallylamine
Introduction
N,N,1-Trimethyl-3,3-diphenylallylamine is a tertiary amine with a complex organic structure. Its chemical backbone features a diphenyl group, which imparts significant steric and electronic properties, and an allylamine functional group, which offers a site for further chemical modification. This guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted properties of this compound, intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
The chemical structure of N,N,1-Trimethyl-3,3-diphenylallylamine is characterized by a four-carbon chain. The first carbon is part of a methyl group attached to the nitrogen atom of the amine. The second carbon is double-bonded to the third carbon, forming the "allyl" group. The third carbon is bonded to two phenyl groups. The nitrogen atom is also bonded to two other methyl groups.
Systematic and Common Names
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Systematic Name: N,N,1-Trimethyl-3,3-diphenylprop-2-en-1-amine
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Other Names: N,N-dimethyl-4,4-diphenylbut-3-en-2-amine[1]
Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C18H21N |
| Molecular Weight | 251.37 g/mol |
| CAS Number | 29869-90-7 |
| SMILES | CC(C=C(c1ccccc1)c2ccccc2)N(C)C |
| InChIKey | QZWMYBWMOFESDA-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for N,N,1-Trimethyl-3,3-diphenylallylamine, the following properties are predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Boiling Point | > 300 °C |
| Melting Point | Not available |
| Density | ~1.0 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water. |
Structural Diagram
Caption: Chemical structure of N,N,1-Trimethyl-3,3-diphenylallylamine.
Proposed Synthesis
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for N,N,1-Trimethyl-3,3-diphenylallylamine.
Detailed Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Alkylation to form 3,3-Diphenylpropionitrile
This step is adapted from the synthesis of the saturated analog.[2]
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To a stirred solution of anhydrous aluminum chloride (AlCl₃) in excess dry benzene at 0-5 °C, slowly add cinnamonitrile.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with benzene.
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The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield crude 3,3-diphenylpropionitrile, which can be purified by recrystallization or chromatography.
Causality of Experimental Choices: The use of a Lewis acid catalyst like AlCl₃ is essential for activating the benzene ring for nucleophilic attack on the electrophilic carbon of the cinnamonitrile. The reaction is performed under anhydrous conditions to prevent the deactivation of the catalyst.
Step 2: Grignard Reaction to form 4,4-Diphenyl-2-iminobutane
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To a solution of methylmagnesium bromide (MeMgBr) in dry diethyl ether at 0 °C, add a solution of 3,3-diphenylpropionitrile in dry diethyl ether dropwise.
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After the addition, the reaction mixture is refluxed for 2-4 hours.
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The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude imine intermediate.
Causality of Experimental Choices: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group. The subsequent aqueous workup hydrolyzes the intermediate magnesium salt to the imine.
Step 3: Reductive Amination to form N,N,1-Trimethyl-3,3-diphenylallylamine
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The crude 4,4-diphenyl-2-iminobutane is dissolved in methanol, and an excess of dimethylamine is added.
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Sodium cyanoborohydride (NaBH₃CN) is then added portion-wise at room temperature.
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The reaction mixture is stirred for 24-48 hours.
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The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The final product can be purified by column chromatography on silica gel.
Causality of Experimental Choices: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ from the reaction of the imine with dimethylamine, without reducing the carbon-carbon double bond.
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy
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Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm, corresponding to the ten protons of the two phenyl groups.
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Vinyl Proton: A singlet or a doublet (if coupled to the allylic proton) around δ 6.0-6.5 ppm.
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Allylic Proton: A multiplet around δ 3.0-3.5 ppm.
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N-Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to six protons.
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C-Methyl Protons: A doublet around δ 1.0-1.3 ppm, integrating to three protons.
¹³C NMR Spectroscopy
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Aromatic Carbons: Several signals between δ 125-145 ppm.
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Vinyl Carbons: Two signals in the vinylic region, approximately δ 120-140 ppm.
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Allylic Carbon: A signal around δ 50-60 ppm.
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N-Methyl Carbons: A signal around δ 40-45 ppm.
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C-Methyl Carbon: A signal around δ 15-20 ppm.
Infrared (IR) Spectroscopy
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C-H stretch (aromatic): ~3050 cm⁻¹
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C-H stretch (aliphatic): ~2950-2850 cm⁻¹
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C=C stretch (alkene): ~1650 cm⁻¹
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C=C stretch (aromatic): ~1600 and 1450 cm⁻¹
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C-N stretch: ~1100-1200 cm⁻¹
Potential Applications and Research Directions
While specific applications for N,N,1-Trimethyl-3,3-diphenylallylamine have not been documented, its structure suggests several areas of potential interest:
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Pharmaceuticals: The diphenyl and amine moieties are common features in pharmacologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.
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Materials Science: The phenyl groups could be functionalized to create novel polymers or organic electronic materials.
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Organic Synthesis: The allylic group provides a handle for further synthetic transformations, making it a potentially useful building block in more complex syntheses.
Further research is required to elucidate the precise physicochemical properties, reactivity, and biological activity of this compound.
References
- Preparation method of N-methyl-3,3-diphenylpropylamine. CN101575297B.
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N,N,1-trimethyl-3,3-diphenylallylamine — Chemical Substance Information. NextSDS. [Link]
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N,N-DIMETHYL-3,3-DIPHENYL-1-METHYLALLYLAMINE. Global Substance Registration System. [Link]
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N,N-1-Trimethyl-3,3-diphenylpropylamine. DrugFuture. [Link]
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Trimethyldiphenylpropylamine. PubChem. [Link]
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N,N,1-Trimethyl-3,3-diphenylpropylamine. NIST WebBook. [Link]
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3,3-Diphenylpropylamine. PubChem. [Link]
